2-(3-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide
Overview
Description
2-(3-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide, also known as MPMPA, is a chemical compound that has gained attention in the scientific community due to its potential applications in the field of medicine.
Mechanism of Action
The mechanism of action of 2-(3-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells. This compound has also been shown to inhibit the aggregation of beta-amyloid peptides by binding to them and preventing them from forming toxic aggregates.
Biochemical and Physiological Effects
This compound has been found to have a number of biochemical and physiological effects. In addition to its anti-tumor and anti-amyloid properties, this compound has been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines. This compound has also been found to have antioxidant properties, which can help protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide in lab experiments is its relatively low toxicity, which makes it a safer alternative to other compounds that may be more toxic. However, one of the limitations of using this compound is its limited solubility in water, which can make it difficult to work with in certain experiments.
Future Directions
There are a number of future directions for research on 2-(3-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide. One area of interest is in the development of more efficient synthesis methods for this compound, which could make it more accessible for use in research and potentially in clinical applications. Another area of interest is in the further study of the mechanism of action of this compound, which could help to identify new potential applications for the compound. Finally, there is interest in exploring the potential use of this compound in combination with other compounds to enhance its therapeutic effects.
Scientific Research Applications
2-(3-methylphenoxy)-N-[2-(4-methyl-1-piperazinyl)phenyl]acetamide has been studied extensively for its potential use in the treatment of various diseases. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound has anti-tumor properties and can inhibit the growth of cancer cells. This compound has also been found to have potential applications in the treatment of Alzheimer's disease, as it has been shown to inhibit the aggregation of beta-amyloid peptides, which are believed to play a role in the development of the disease.
properties
IUPAC Name |
2-(3-methylphenoxy)-N-[2-(4-methylpiperazin-1-yl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c1-16-6-5-7-17(14-16)25-15-20(24)21-18-8-3-4-9-19(18)23-12-10-22(2)11-13-23/h3-9,14H,10-13,15H2,1-2H3,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZXUQMWBHAHOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NC2=CC=CC=C2N3CCN(CC3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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